Validated Binding Pose in IspF Crystal Structure (PDB 3QHD) vs. Unvalidated Analogs
2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde has a validated, high-resolution binding pose co-crystallized with the 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) enzyme from Burkholderia pseudomallei, as documented in PDB entry 3QHD [1]. This provides direct, atomic-level information on its interaction with a key target in the non-mevalonate pathway, which is absent for the vast majority of uncharacterized in-class analogs. The compound serves as a validated chemical probe (ligand code: 795) in this specific system [2].
| Evidence Dimension | Structural validation of target engagement |
|---|---|
| Target Compound Data | Co-crystal structure available (PDB 3QHD, ligand code 795) |
| Comparator Or Baseline | Generic 2-aryl-thiazole-4-carbaldehydes or other pyridyl isomers (e.g., 2-pyridyl, CAS 173838-60-3) |
| Quantified Difference | Qualitative: Validated binding pose vs. No data / Predicted only |
| Conditions | X-ray crystallography; 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) from B. pseudomallei |
Why This Matters
This provides immediate, actionable structural data for structure-based drug design, reducing the need for de novo co-crystallization studies, a significant advantage in procurement for fragment-based screening.
- [1] PDBj. ChemComp-795: 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde. Crystal structure of IspF from Burkholderia pseudomallei (PDB: 3QHD). View Source
- [2] RCSB Protein Data Bank. RCSB PDB - 795 Ligand Summary Page: 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde. View Source
